molecular formula C13H8F3NO3 B13091439 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13091439
M. Wt: 283.20 g/mol
InChI Key: GTWXPSPVQSMBEU-UHFFFAOYSA-N
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Description

2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the dihydropyridine ring adds to its versatility, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable dihydropyridine precursor. One common method involves the use of ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The dihydropyridine ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different biological activity.

    2-Oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in metabolic stability and activity.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

2-oxo-1-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-1-2-6-10(9)17-7-3-4-8(11(17)18)12(19)20/h1-7H,(H,19,20)

InChI Key

GTWXPSPVQSMBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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